2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one

Catalog No.
S13201396
CAS No.
125246-74-4
M.F
C15H9BrO5
M. Wt
349.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one

CAS Number

125246-74-4

Product Name

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one

IUPAC Name

2-acetyl-5-bromo-1,3-dihydroxyxanthen-9-one

Molecular Formula

C15H9BrO5

Molecular Weight

349.13 g/mol

InChI

InChI=1S/C15H9BrO5/c1-6(17)11-9(18)5-10-12(14(11)20)13(19)7-3-2-4-8(16)15(7)21-10/h2-5,18,20H,1H3

InChI Key

SVBQBKHIZWODHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3Br)O

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one is a xanthone derivative characterized by the presence of an acetyl group at the 2-position, a bromine atom at the 5-position, and hydroxyl groups at the 1 and 3 positions of the xanthenone structure. This compound belongs to a class of polyhydroxylated xanthones, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C₁₃H₉BrO₄, and it features a complex aromatic system that contributes to its chemical reactivity and biological properties.

The reactivity of 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, while the acetyl group can undergo hydrolysis or condensation reactions under specific conditions. Additionally, the bromine atom can be replaced in nucleophilic substitution reactions, making this compound versatile for further chemical modifications.

For instance, reactions with various nucleophiles can lead to the formation of new derivatives that may exhibit enhanced biological activity or altered physical properties .

Xanthone derivatives, including 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one, have been studied for their potential pharmacological effects. Research indicates that these compounds possess a range of biological activities such as:

  • Antioxidant: They can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial: Certain xanthones have shown effectiveness against various bacterial and fungal strains.
  • Anticancer: Some studies suggest that xanthones may inhibit the growth of cancer cells by inducing apoptosis or blocking cell division pathways .

The specific biological activities of 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one may vary based on structural modifications and concentration.

The synthesis of 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one typically involves several steps:

  • Formation of the xanthone core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl sources.
  • Bromination: The introduction of bromine at the 5-position can be accomplished using brominating agents such as N-bromosuccinimide.
  • Acetylation: The acetyl group is introduced via acetic anhydride or acetyl chloride in the presence of a base.
  • Hydroxylation: Hydroxyl groups can be added through reduction reactions or by using hydroxylating agents .

These methods allow for the efficient production of this compound with high purity.

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one has potential applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, it could serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Cosmetics: Its antioxidant properties may be beneficial in skin care formulations aimed at reducing oxidative damage.
  • Research: This compound can be used as a tool in biochemical studies to explore mechanisms of action related to xanthone derivatives .

Interaction studies involving 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one have focused on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, interactions with enzymes involved in metabolic pathways or receptors associated with cancer cell proliferation are critical for understanding its efficacy.

Additionally, studies examining synergistic effects when combined with other drugs may provide insights into its use in combination therapies .

Several compounds share structural similarities with 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesBiological Activity
MangostinContains multiple hydroxyl groupsAntioxidant, anticancer
Alpha-mangostinSimilar structure but different substitutionsAntimicrobial, anti-inflammatory
1,3-DihydroxyxanthoneLacks bromine substitutionAntioxidant
Xanthone derivatives (general)Varying substitutions on xanthone coreDiverse biological activities

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one is unique due to its specific bromination and acetylation patterns which may enhance its biological activity compared to other xanthones.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

347.96334 g/mol

Monoisotopic Mass

347.96334 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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